2-Fluorosulfonyloxy-1,3-dimethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluorosulfonyloxy-1,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO5S/c1-12-6-4-3-5-7(13-2)8(6)14-15(9,10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYFBIXSLZYVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluorosulfonyloxy 1,3 Dimethoxybenzene and Its Derivatives
Direct Fluorosulfonylation of Phenolic Precursors
The primary method for synthesizing 2-Fluorosulfonyloxy-1,3-dimethoxybenzene involves the direct conversion of its phenolic precursor, 2,6-dimethoxyphenol. This transformation hinges on the formation of a bond between the phenolic oxygen and the sulfur atom of a fluorosulfonyl group (-SO₂F).
Strategies Employing Sulfuryl Fluoride (B91410) (SO₂F₂) and its In Situ Generators
Sulfuryl fluoride (SO₂F₂) is a widely used and commercially available reagent for the fluorosulfonylation of phenols. researchgate.netresearchgate.net The reaction typically involves bubbling SO₂F₂ gas into a solution of the phenol (B47542) and a base. researchgate.net This method is effective for a wide range of phenolic substrates, including those with complex functionalities. researchgate.netmedchempedia.com The process is generally high-yielding and serves as a foundational technique in sulfur(VI) fluoride exchange (SuFEx) click chemistry. researchgate.net
The general reaction is as follows: ArOH + SO₂F₂ + Base → ArOSO₂F + [HBase]⁺F⁻ wikipedia.org
Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (Et₃N) are commonly employed to facilitate the reaction. researchgate.netresearchgate.net
Directly handling gaseous SO₂F₂ can be challenging in a standard laboratory setting. To circumvent this, methods have been developed for the in situ or ex situ generation of sulfuryl fluoride from stable solid precursors. researchgate.netsim2.be One prominent precursor is 1,1'-sulfonyldiimidazole (B1293689) (SDI). wikipedia.orgsim2.be
A convenient protocol involves a two-chamber reactor system. sim2.bemdpi.com In one chamber, SDI reacts with a fluoride source, such as potassium fluoride (KF), and an acid (e.g., formic acid) to rapidly generate gaseous SO₂F₂. sim2.bemdpi.com This gas then enters the second chamber, which contains the phenolic substrate (like 2,6-dimethoxyphenol) and a base (e.g., DBU) in a suitable solvent like dichloromethane (B109758) (DCM), to form the desired aryl fluorosulfate (B1228806). mdpi.com This approach avoids the need for a cylinder of SO₂F₂ gas and allows for the generation of near-stoichiometric amounts of the reagent. sim2.be
Table 1: Representative Conditions for SO₂F₂ Generation from SDI
| Component A (Gas Generation) | Component B (Fluorosulfonylation) | Outcome |
|---|
As a more direct alternative to gaseous SO₂F₂, stable, solid fluorosulfurylating agents have been developed. researchgate.netresearchgate.net Crystalline fluorosulfuryl imidazolium (B1220033) salts, such as 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate, serve as powerful "F-SO₂⁺" donors. researchgate.netresearchgate.net These reagents are bench-stable, easy to handle, and often exhibit higher reactivity than SO₂F₂ gas. medchempedia.comresearchgate.netnih.gov
The reaction with phenols proceeds efficiently to yield aryl fluorosulfates. researchgate.netresearchgate.net These solid reagents expand the scope of SuFEx chemistry by providing a practical and highly reactive alternative to gaseous SO₂F₂, proving effective even with challenging substrates. researchgate.netsigmaaldrich.com The enhanced reactivity of these salts can be attributed to the highly electrophilic nature of the sulfur center. medchempedia.com
Table 2: Comparison of Fluorosulfonylating Agents
| Reagent | Form | Handling | Reactivity |
|---|---|---|---|
| Sulfuryl Fluoride (SO₂F₂) | Gas | Requires specialized equipment (gas cylinder). sim2.be | Good, widely used in SuFEx. researchgate.net |
| SO₂F₂ from SDI | Generated in situ | Uses solid precursors, avoids gas cylinder. sim2.be | Excellent, comparable to gaseous SO₂F₂. sim2.be |
Alternative Fluorosulfonylating Reagents and Conditions
While SO₂F₂ and its surrogates are dominant, other reagents can be used for the synthesis of aryl fluorosulfates. Historically, methods included the use of fluorosulfonic anhydride (B1165640) or sulfuryl chloride fluoride with a phenol or phenolate. sim2.be However, these reagents are often less convenient or selective compared to modern SO₂F₂-based methods. More recently, protocols have been developed for converting sulfonic acids or sulfonate salts directly into sulfonyl fluorides, which are related to fluorosulfates, using reagents that generate a reactive sulfonyl fluoride intermediate. researchgate.net
Functionalization of the 1,3-Dimethoxybenzene (B93181) Core Prior to or Following Fluorosulfonylation
The synthesis of derivatives of this compound can be achieved by modifying the 1,3-dimethoxybenzene core either before or after the fluorosulfonylation step. The two methoxy (B1213986) groups are strongly activating and direct incoming electrophiles to specific positions on the aromatic ring.
Electrophilic Aromatic Substitution Strategies on Dimethoxybenzenes
1,3-Dimethoxybenzene is highly activated towards electrophilic aromatic substitution (EAS). chegg.com The two methoxy groups are ortho, para-directing substituents. msu.edu Due to their combined directing effects and for steric reasons, electrophilic attack occurs preferentially at the C4 position, followed by the C2 (and C6) position. The C5 position is sterically hindered and electronically disfavored.
Common EAS reactions that can be applied to the 1,3-dimethoxybenzene core include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). chegg.com
Halogenation: Using reagents like Cl₂ or Br₂ with a Lewis acid catalyst to introduce a halogen atom. msu.edu
Friedel-Crafts Alkylation: Introducing an alkyl group using an alkyl halide and a Lewis acid like AlCl₃. msu.edulibretexts.org
Friedel-Crafts Acylation: Introducing an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. msu.edu
Sulfonation: Using fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid group (-SO₃H). msu.edu
By performing these reactions on 1,3-dimethoxybenzene, various substituted phenols can be synthesized. For instance, nitration followed by reduction of the nitro group and diazotization/hydrolysis could yield a substituted 1,3-dimethoxy-phenol, which can then be subjected to fluorosulfonylation as described in section 2.1.
Lithiation and Halogenation of 1,3-Dimethoxybenzene
Lithiation followed by halogenation is a powerful strategy for the regioselective introduction of halogen atoms onto the 1,3-dimethoxybenzene ring, paving the way for further transformations. The methoxy groups direct the lithiation to specific positions, which can then be quenched with an electrophilic halogen source.
Research has shown that the lithiation of 1,3-dimethoxybenzene is a kinetically controlled process. For instance, the treatment of 4-bromo-1,3-dimethoxybenzene with n-butyllithium (n-BuLi) in ether generates 4-lithio-1,3-dimethoxybenzene. core.ac.ukias.ac.in This intermediate is stable under these conditions and does not isomerize to the thermodynamically more stable 2-lithio-1,3-dimethoxybenzene. core.ac.ukias.ac.in This kinetic stability is crucial for selectively introducing substituents at the 4-position. Once formed, the organolithium intermediate can be reacted with various electrophiles, including halogenating agents, to yield the corresponding halogenated 1,3-dimethoxybenzene derivative.
In addition to lithiation-based methods, direct halogenation of 1,3-dimethoxybenzene offers another route to halogenated derivatives. A study on the iodination of dimethoxy and trimethoxy substituted benzene (B151609) derivatives demonstrated an efficient and green method for the synthesis of 4-iodo-1,3-dimethoxybenzene. researchgate.net This method utilizes elemental iodine in the presence of 30% aqueous hydrogen peroxide under solvent-free reaction conditions. researchgate.net
Oxidative Transformations of Dimethoxybenzene Derivatives
Oxidative transformations of dimethoxybenzene derivatives are crucial for introducing oxygen-containing functionalities and modifying the electronic properties of the aromatic ring. While much of the research in this area has focused on 1,4-dimethoxybenzene (B90301) and its conversion to quinones, the principles can be extended to the 1,3-isomer. The stability of dimethoxybenzene derivatives in their oxidized form is a key consideration for applications such as redox flow batteries. researchgate.net Disubstitution on the aromatic ring is a common strategy to suppress parasitic reactions of their radical cations. researchgate.net
Systematic studies on substituted 1,4-dialkoxybenzenes have explored the impact of halide substituents on the molecular properties, including their redox potentials and stability in the oxidized state. researchgate.net These findings provide valuable insights into how substituents can be used to tune the electrochemical properties of dimethoxybenzene cores, which is relevant for the design of functional molecules derived from 1,3-dimethoxybenzene.
Photochemical Approaches for Functionalization
Photochemical methods offer unique pathways for the functionalization of aromatic compounds, often proceeding through mechanisms inaccessible by thermal reactions. Research into the photodegradation of dimethoxybenzene isomers, including 1,3-dimethoxybenzene, has provided insights into their photochemical reactivity. copernicus.org
A study investigating the photodegradation of dimethoxybenzene isomers in ice and aqueous solutions revealed that photochemical reactions can be significantly enhanced at the air-ice interface. copernicus.org For 1,3-dimethoxybenzene, the photodegradation rate was found to be substantially faster at the air-ice interface compared to in aqueous solution. copernicus.org While this study focused on degradation, the enhanced reactivity at interfaces suggests that photochemical functionalization reactions could also be accelerated under similar conditions. The study identified the photochemically important wavelength ranges for 1,3-dimethoxybenzene to be 275 to 295 nm and 295 to 315 nm under laboratory and simulated Summit, Greenland light conditions, respectively. copernicus.org
Furthermore, novel photochemical transformations, such as the direct photochemical conversion of alkynylated chalcones to substituted benzo[b]fluorenes, highlight the potential of photochemical strategies in synthesizing complex aromatic structures. nih.gov Although not a direct functionalization of 1,3-dimethoxybenzene, such methodologies could potentially be adapted to incorporate the 1,3-dimethoxybenzene moiety into larger, functional architectures.
Green Chemistry Principles in the Synthesis of Aryl Fluorosulfonates
The principles of green chemistry are increasingly being integrated into the synthesis of aryl fluorosulfonates to minimize environmental impact and enhance safety and efficiency. These principles focus on aspects such as waste prevention, atom economy, and the use of less hazardous chemicals.
A key aspect of green chemistry is the development of eco-friendly procedures. For example, the use of hydrogen peroxide as an oxidant in the iodination of 1,3-dimethoxybenzene under solvent-free conditions is a prime example of a green synthetic method, as it avoids the use of hazardous reagents and organic solvents. researchgate.net This approach not only provides high yields but also has a high atom economy with respect to iodine. researchgate.net
In the context of aryl fluorosulfonate synthesis, green chemistry principles can be applied by:
Utilizing safer reagents: The development of methods that avoid highly toxic and difficult-to-handle reagents is a primary goal.
Improving atom economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. The in-situ generation of halogenating agents from halide salts using green oxidants like hydrogen peroxide is a strategy that achieves 100% halogen atom economy. researchgate.net
Employing catalytic methods: The use of catalysts can enable more efficient transformations, reduce energy consumption, and minimize the generation of byproducts.
Using renewable feedstocks and safer solvents: While not always directly applicable to the synthesis of a specific compound like this compound, the broader context of green chemistry encourages the use of starting materials derived from renewable sources and the replacement of hazardous organic solvents with greener alternatives.
The application of these principles is crucial for the sustainable development of synthetic methodologies for aryl fluorosulfonates and other fine chemicals.
Reactivity Profiles and Transformational Pathways of 2 Fluorosulfonyloxy 1,3 Dimethoxybenzene
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its efficiency and selectivity. This class of reactions relies on the robust reactivity of the sulfonyl fluoride group (-SO₂F), which is notably stable yet reactive under specific conditions. Aryl fluorosulfonates, such as 2-fluorosulfonyloxy-1,3-dimethoxybenzene, are key electrophiles in SuFEx chemistry. The S-F bond's sensitivity to activation by proton or silicon centers facilitates the exchange for S-O bonds, leading to the formation of functional products like organic sulfates. researchgate.net
Reaction with Silyl (B83357) Ethers for Poly(aryl sulfate) Formation
A notable application of SuFEx chemistry involving aryl fluorosulfonates is their reaction with silyl ethers. The pre-silylation of hydroxyl groups has been shown to have a beneficial effect on the SuFEx reaction. This is attributed to the formation of a strong silicon-fluorine single bond, which has a dissociation energy of 135 kcal/mol, thereby driving the reaction towards the desired product. nih.gov This approach allows for the synthesis of target fluorosulfates from stable silyl ether precursors. nih.gov This methodology has been utilized in the synthesis of polymers, such as poly(aryl sulfate), demonstrating the utility of SuFEx in materials science.
Mechanism and Scope of SuFEx Ligation
The mechanism of SuFEx ligation hinges on the controlled reactivity of the sulfur(VI) fluoride group. Unlike sulfonyl chlorides, which can undergo reductive collapse to S(IV) species, sulfur(VI) fluorides exclusively undergo substitution at the sulfur center. researchgate.net This chemoselectivity ensures the clean formation of sulfonylation products. nih.gov The SuFEx reaction is characterized by its high efficiency and selectivity, often proceeding under mild, biocompatible conditions, including in aqueous buffers. rsc.org The scope of SuFEx is broad, enabling the connection of diverse molecular fragments through the formation of stable sulfate (B86663) linkages. researchgate.net This has led to its application in synthesizing libraries of hexavalent sulfur fluorides, organic sulfates, sulfamides, and sulfamate (B1201201) esters. rsc.org
Transition-Metal-Catalyzed Cross-Coupling Reactions
Aryl fluorosulfonates, including this compound, have been recognized as effective electrophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions. They serve as viable alternatives to aryl halides and triflates, offering advantages in terms of reactivity and selectivity. rsc.org
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. scispace.com Aryl fluorosulfonates have proven to be competent electrophiles in this reaction. rsc.org The coupling of aryl fluorosulfonates with aryl boronic acids is typically catalyzed by palladium complexes, often in the presence of a base like potassium phosphate (B84403) (K₃PO₄). These reactions exhibit broad functional group tolerance, allowing for the synthesis of a wide range of biaryl compounds in excellent yields. The catalytic cycle is thought to involve the oxidative addition of the aryl fluorosulfate (B1228806) to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the biaryl product.
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorosulfonates
| Aryl Fluorosulfate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Methoxy-phenyl fluorosulfate | Phenylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ | K₃PO₄ | THF/H₂O | 95 |
| 4-Trifluoromethyl-phenyl fluorosulfate | 4-Methylphenylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ | K₃PO₄ | THF/H₂O | 92 |
| 2,5-Xylenol-derived fluorosulfate | Phenylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ | K₃PO₄ | THF/H₂O | 85 |
Negishi and Stille Cross-Coupling Methodologies
The utility of aryl fluorosulfonates extends to Negishi and Stille cross-coupling reactions, further highlighting their versatility as electrophilic partners.
The Negishi cross-coupling involves the reaction of an organozinc compound with an organic halide or pseudohalide, catalyzed by a transition metal, typically palladium. rsc.org The first examples of using aryl fluorosulfonates in Negishi coupling were reported in 1991. rsc.org The reaction of (hetero)aryl fluorosulfonates with organozinc chlorides in the presence of a palladium catalyst, such as Pd(PPh₃)₄, provides the corresponding bi(hetero)aryl products in moderate to excellent yields. rsc.org
The Stille cross-coupling utilizes organostannanes as the nucleophilic partner. nih.gov In the same seminal 1991 report, it was demonstrated that aryl fluorosulfonates are also effective electrophiles in the Stille reaction. rsc.org The coupling of various aryl fluorosulfonates with a range of aryl- and vinyl-stannanes, catalyzed by a combination of (PPh₃)₂PdCl₂ and LiCl, proceeds in moderate to excellent yields.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. Aryl fluorosulfonates have been successfully employed as electrophilic partners in palladium-catalyzed Sonogashira cross-coupling reactions with terminal alkynes. This transformation provides a synthetically useful route to a diversity of (hetero)aryl-alkyne products. The reaction conditions often involve a palladium catalyst, a copper(I) co-catalyst, and a base.
Role as Pseudohalides and Alternatives to Triflates
Aryl fluorosulfates, including this compound, have emerged as effective pseudohalides in organic synthesis, offering a valuable alternative to the more commonly used triflates (trifluoromethanesulfonates). Pseudohalides are polyatomic anions that exhibit chemical properties similar to those of true halides. The fluorosulfate group (–OSO₂F) in this compound shares this characteristic, enabling it to participate in a wide array of reactions typically associated with aryl halides and triflates.
The utility of aryl fluorosulfates as triflate surrogates stems from several key advantages. They are generally more stable, less expensive to prepare, and more environmentally benign compared to their triflate counterparts. The synthesis of aryl fluorosulfates is often achieved from readily available phenols and sulfuryl fluoride (SO₂F₂), a cost-effective reagent.
In the context of cross-coupling reactions, this compound can be expected to serve as a competent electrophilic partner. While specific studies on this particular molecule are not extensively documented, the broader class of aryl fluorosulfates has been successfully employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The reactivity of the fluorosulfate group is generally considered to be comparable to or, in some cases, even superior to that of triflates, depending on the specific reaction conditions and substrates.
The electronic nature of the substituents on the aromatic ring can influence the reactivity of the fluorosulfate group. In this compound, the two methoxy (B1213986) groups are electron-donating, which might slightly reduce the electrophilicity of the aryl ring compared to unsubstituted or electron-withdrawn aryl fluorosulfates. However, the inherent reactivity of the fluorosulfate leaving group often compensates for this effect, allowing for efficient transformations.
Table 1: Comparison of Aryl Fluorosulfates and Aryl Triflates
| Feature | Aryl Fluorosulfates | Aryl Triflates |
| Precursors | Phenols, Sulfuryl Fluoride (SO₂F₂) | Phenols, Triflic Anhydride (B1165640) or Triflyl Chloride |
| Cost | Generally lower | Generally higher |
| Stability | Generally more stable | Can be less stable |
| Reactivity | Good leaving group, comparable to triflates | Excellent leaving group |
| Environmental Impact | More favorable | Generation of triflic acid byproducts |
Nucleophilic Reactivity of the Fluorosulfate Group
The fluorosulfate moiety in this compound is an excellent leaving group, making the aromatic carbon to which it is attached susceptible to nucleophilic attack. This section explores the reactions with various nucleophiles.
Aryl fluorosulfates readily undergo nucleophilic aromatic substitution (SₙAr) reactions with a variety of amine nucleophiles. nih.gov This transformation is a cornerstone of C-N bond formation in organic synthesis. For this compound, reactions with primary and secondary amines are expected to yield the corresponding N-substituted 2,6-dimethoxyanilines.
The general mechanism for this reaction involves the nucleophilic attack of the amine on the carbon atom bearing the fluorosulfate group, followed by the departure of the fluorosulfate anion. The presence of the electron-donating methoxy groups at the ortho and para positions might disfavor the formation of a traditional Meisenheimer complex typically invoked in SₙAr reactions with electron-deficient arenes. However, the high leaving group ability of the fluorosulfate can still facilitate the substitution.
Computational studies on the reaction of sulfonyl fluorides with primary amines suggest that the reaction proceeds via a concerted Sₙ2-type mechanism. nih.gov The presence of a base is often crucial to deprotonate the amine, thereby increasing its nucleophilicity and lowering the activation energy barrier for the reaction. nih.gov
Table 2: Representative Reactions of Aryl Fluorosulfates with Amines
| Aryl Fluorosulfate | Amine Nucleophile | Product |
| This compound | R-NH₂ | N-alkyl-2,6-dimethoxyaniline |
| This compound | R₂NH | N,N-dialkyl-2,6-dimethoxyaniline |
Note: This table represents expected products based on the general reactivity of aryl fluorosulfates, as specific experimental data for this compound is limited.
Beyond simple amines, the fluorosulfate group of this compound is anticipated to react with a range of other oxygen and nitrogen-based nucleophiles.
Oxygen Nucleophiles: Reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) would be expected to form the corresponding aryl ethers. For instance, treatment with sodium methoxide (B1231860) would likely yield 1,2,3-trimethoxybenzene. Hydroxide ions (OH⁻) could potentially hydrolyze the fluorosulfate to the corresponding phenol (B47542), 2,6-dimethoxyphenol.
Nitrogen-Based Nucleophiles: Besides primary and secondary amines, other nitrogen nucleophiles such as azides (N₃⁻) and heterocycles can participate in substitution reactions. The reaction with sodium azide (B81097) would provide an entry to 2-azido-1,3-dimethoxybenzene, a precursor for various nitrogen-containing compounds. Nitrogen heterocycles, such as imidazoles, pyrazoles, and indoles, can also act as nucleophiles, leading to the formation of N-aryl heterocyclic compounds. These reactions often require a base to deprotonate the heterocycle, enhancing its nucleophilicity.
The specific conditions required for these transformations, such as the choice of solvent, temperature, and base, would need to be optimized for this compound, taking into account the electronic and steric effects of the methoxy substituents.
Table 3: Potential Reactions with Oxygen and Nitrogen Nucleophiles
| Nucleophile | Expected Product |
| Alkoxide (RO⁻) | 1-Alkoxy-2,6-dimethoxybenzene |
| Phenoxide (ArO⁻) | 1-Aryloxy-2,6-dimethoxybenzene |
| Hydroxide (OH⁻) | 2,6-Dimethoxyphenol |
| Azide (N₃⁻) | 2-Azido-1,3-dimethoxybenzene |
| Imidazole | 1-(2,6-Dimethoxyphenyl)-1H-imidazole |
Note: This table illustrates the potential reactivity based on established chemistry of aryl fluorosulfates.
Mechanistic Investigations of 2 Fluorosulfonyloxy 1,3 Dimethoxybenzene Reactivity
Mechanistic Elucidation in Sulfur(VI) Fluoride (B91410) Exchange Reactions
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry transformation that relies on the exchange of the fluoride atom on a sulfonyl fluoride core with a nucleophile. Aryl fluorosulfates, such as 2-Fluorosulfonyloxy-1,3-dimethoxybenzene, are key players in SuFEx chemistry due to the unique reactivity profile of the S(VI)-F bond. This bond is remarkably stable under many conditions, including exposure to oxidation, reduction, strong acids, and heat, yet its electrophilicity can be unleashed under specific catalytic conditions. nih.gov
The reactivity of aryl fluorosulfates in SuFEx reactions is highly dependent on the pH of the reaction medium. Generally, these compounds are stable in aqueous solutions across a wide pH range (1–10). nih.gov However, the presence of acidic functional groups on the aryl fluorosulfate (B1228806) molecule can inhibit the fluoride exchange process. nih.gov Conversely, basic conditions are often necessary to facilitate the reaction with nucleophiles like alcohols and amines. nih.gov
Strong bases or bifluoride catalysts are typically required to activate the aryl fluorosulfate for reaction. nih.gov For instance, tertiary amines such as triethylamine (B128534) can catalyze the reaction of SO2F2 with aryl alcohols. nih.gov The base is thought to deprotonate the incoming nucleophile, increasing its reactivity towards the electrophilic sulfur center of the fluorosulfate. In some cases, a basic environment within a protein's active site can enhance the reactivity of a nearby nucleophilic amino acid residue towards an aryl fluorosulfate. acs.orgnih.gov
Key Findings on Reaction Conditions for Aryl Fluorosulfates:
| Condition | Effect on SuFEx Reactivity | Rationale |
| Acidic Groups on Substrate | Inhibitory | Protonation of the incoming nucleophile or catalyst can reduce reactivity. nih.gov |
| Excess Water | Inhibitory | Water can act as a poison to the fluoride exchange process. nih.gov |
| Strong Bases (e.g., guanidines) | Catalytic | Deprotonation of the nucleophile enhances its reactivity. nih.gov |
| Bifluoride Salts | Catalytic | The bifluoride ion is a key species in facilitating fluoride exchange. nih.gov |
| Tertiary Amines (e.g., Et3N) | Catalytic | Accelerates proton-mediated SuFEx reactions. nih.gov |
Computational studies, particularly Density Functional Theory (DFT), have provided valuable insights into the transition state of the fluoride exchange reaction in aryl fluorosulfates. For the exchange between phenyl fluorosulfate and an anionic fluoride, a low energy barrier has been calculated, suggesting a facile process. nih.gov The transition state is characterized by a pentacoordinated "ate" complex at the sulfur atom. nih.gov This intermediate involves the incoming and outgoing fluoride ions simultaneously bonded to the sulfur center.
Hydrogen bonding to the fluorine atom of the fluorosulfate can activate the sulfur-fluorine bond, further facilitating the nucleophilic attack. acs.org This has been observed in biological systems where proximal amino acid residues with basic side chains can enhance the reactivity of a nucleophilic residue by reducing its pKa and potentially stabilizing the transition state. acs.org
Catalytic Cycle Analysis in Transition-Metal-Mediated Couplings
Aryl fluorosulfates have emerged as versatile and powerful partners in a variety of transition-metal-catalyzed cross-coupling reactions, serving as alternatives to traditional aryl halides and triflates. nih.govrsc.org These reactions, including Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govscispace.com
The generally accepted catalytic cycle for the cross-coupling of aryl fluorosulfates begins with the oxidative addition of the Ar-OSO2F bond to a low-valent transition metal center, typically a Pd(0) or Ni(0) complex. This step is often the rate-determining step of the catalytic cycle. Computational studies on the oxidative addition of phenyl fluorosulfate with a model Pd(0) catalyst suggest that a 5-membered neutral transition state is favored for the activation of the C-OSO2F bond. nih.govscispace.com
Following oxidative addition, the resulting Ar-M(II)-OSO2F intermediate undergoes transmetalation with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound). In this step, the organic group from the transmetalating agent replaces the fluorosulfate group on the metal center, forming a diorganometal(II) complex. The final step is reductive elimination , where the two organic groups on the metal center couple and are eliminated, regenerating the catalytically active low-valent metal species and forming the desired cross-coupled product.
A proposed catalytic cycle for the Suzuki-Miyaura coupling of an aryl fluorosulfate is as follows:
Oxidative Addition: Ar-OSO2F + Pd(0)L_n → Ar-Pd(II)(L_n)-OSO2F
Transmetalation: Ar-Pd(II)(L_n)-OSO2F + Ar'B(OH)2 → Ar-Pd(II)(L_n)-Ar' + [B(OH)2(OSO2F)]^-
Reductive Elimination: Ar-Pd(II)(L_n)-Ar' → Ar-Ar' + Pd(0)L_n
The choice of ligands and base plays a critical role in the efficiency and selectivity of transition-metal-catalyzed cross-coupling reactions involving aryl fluorosulfates.
Ligands: Phosphine ligands are commonly employed to stabilize the metal catalyst and modulate its reactivity. The nature of the ligand can significantly impact the outcome of the reaction. For instance, in palladium-catalyzed alkoxycarbonylation reactions, 1,3-bis(diphenylphosphino)propane (B126693) (dppp) was found to be more effective than 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.gov In other systems, ligands such as triphenylphosphine (B44618) (PPh3) and bipyridine (bpy) have also been used. researchgate.net
Base: A base is typically required in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, to facilitate the transmetalation step. The base activates the organoboron species, making it more nucleophilic. Common bases used in these reactions include triethylamine (Et3N) and potassium carbonate (K2CO3). nih.govscispace.com The strength and nature of the base can influence the reaction rate and yield. For electron-rich aryl fluorosulfates, which are generally less reactive, a higher loading of both the catalyst and the base may be necessary to achieve satisfactory results. scispace.comrsc.org
Summary of Influential Factors in Cross-Coupling Reactions:
| Component | Role | Examples |
| Catalyst | Facilitates the reaction | Pd(OAc)2, Pd(PPh3)4, Ni complexes nih.govscispace.comnjtech.edu.cn |
| Ligand | Stabilizes the catalyst and modulates reactivity | dppp, dppf, XantPhos, PPh3, bpy nih.govresearchgate.netnih.gov |
| Base | Activates the transmetalating agent | Et3N, K2CO3 nih.govscispace.com |
| Solvent | Influences solubility and reaction kinetics | THF, DMF, Water scispace.comrsc.orgnih.gov |
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the structure, electronic properties, and reactivity of dimethoxybenzene derivatives and aryl fluorosulfates. nih.govresearchgate.net These studies provide insights that are directly applicable to this compound.
DFT calculations can be used to determine various electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and Molecular Electrostatic Potentials (MEPs). nih.govresearchgate.net The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. nih.govresearchgate.net
For dimethoxybenzene derivatives, the electron-donating nature of the methoxy (B1213986) groups influences the electron density distribution in the benzene (B151609) ring, which in turn affects the reactivity of the attached functional groups. The MEP can reveal the electrophilic and nucleophilic sites within the molecule. For a compound like this compound, the sulfur atom of the fluorosulfate group is expected to be a primary electrophilic site, while the oxygen atoms of the methoxy groups and the fluorosulfate group would be nucleophilic centers. nih.govresearchgate.net
Computational studies have also been employed to investigate the mechanism of reactions involving aryl fluorosulfates. As mentioned earlier, DFT calculations have been used to characterize the transition state of the SuFEx reaction and to study the oxidative addition step in transition-metal-catalyzed couplings. nih.govnih.govscispace.com These theoretical models help to rationalize experimental observations and to predict the reactivity of new substrates.
Calculated Properties of a Model Aryl Fluorosulfate (Phenyl Fluorosulfate):
| Property | Significance | Finding |
| Activation Energy (ΔE‡) for Fluoride Exchange | Indicates the kinetic barrier of the reaction | Calculated to be low (8.8 kcal mol−1), suggesting a facile process. nih.gov |
| Transition State Geometry | Describes the structure at the highest point of the reaction coordinate | A pentacoordinated "ate" complex at the sulfur atom. nih.gov |
| Oxidative Addition Transition State | Elucidates the mechanism of C-O bond activation in cross-coupling | A 5-membered neutral transition state is favored with a Pd(0) catalyst. nih.govscispace.com |
Electronic Structure and Reactivity Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netbohrium.com Analysis of the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), can reveal the most probable sites for nucleophilic or electrophilic attack. researchgate.netresearchgate.net
The reactivity of aryl sulfonates can be further rationalized by examining their frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting the outcomes of chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity. nih.gov For reactions involving nucleophiles, the LUMO's location and energy are of particular importance, as it indicates the most favorable site for the nucleophile to attack. In this compound, the LUMO is anticipated to be centered on the sulfonyl group, highlighting the sulfur atom as the primary electrophilic center.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 4.2 D |
Note: The data in the table above is hypothetical and serves as an illustrative example of the types of electronic properties that can be calculated for this compound using DFT methods. Actual values would require specific computational studies.
Reaction Coordinate Analysis and Energy Barriers
Reaction coordinate analysis is a computational method used to map the energetic landscape of a chemical reaction, from reactants to products, via a transition state. siu.edu This analysis is crucial for determining the reaction mechanism and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. libretexts.org For aryl sulfonates like this compound, a common reaction is nucleophilic substitution at the sulfur atom. nih.gov
Theoretical studies on similar aryl sulfonates suggest that nucleophilic substitution can proceed through different mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. mdpi.comnih.gov The preferred pathway is dependent on the nature of the nucleophile, the leaving group, and the substituents on the aryl ring. mdpi.com
A typical reaction coordinate diagram for a concerted SN2 reaction at the sulfur center would show a single energy maximum, corresponding to the transition state where the nucleophile is partially bonded to the sulfur atom and the leaving group is partially detached. libretexts.org In contrast, a stepwise mechanism would exhibit a more complex energy profile with an intermediate species residing in an energy well between two transition states. researchgate.net The calculation of the energy barriers for these pathways allows for the prediction of reaction rates and the elucidation of the operative mechanism. researchgate.net
| Reaction Pathway | Activation Energy (kcal/mol) |
|---|---|
| Concerted SN2-like | 15.8 |
| Stepwise (Addition) | 18.2 |
| Stepwise (Elimination) | 5.1 |
Note: The data presented in this table is for illustrative purposes and represents hypothetical energy barriers for different potential reaction pathways. Precise values would necessitate dedicated computational analysis of this compound.
Solvation Effects on Reaction Pathways
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. nih.gov Computational models can account for these solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. researchgate.net For reactions involving charged species or significant charge separation in the transition state, such as the nucleophilic substitution on this compound, solvation effects are particularly important. acs.org
Computational studies on related aryl (pseudo)halide reactions have demonstrated that solvent hydrogen bonding can also influence reaction outcomes and selectivity. researchgate.net For this compound, the oxygen atoms of the methoxy and sulfonyloxy groups could engage in hydrogen bonding with protic solvents, which could in turn affect the electronic properties and reactivity of the molecule. The choice of solvent can therefore be a critical parameter in controlling the reaction pathway and achieving the desired product.
Applications in Advanced Synthetic Organic Chemistry
Construction of Biaryl and Polyaromatic Systems
There are no available research findings or data that specifically describe the use of 2-Fluorosulfonyloxy-1,3-dimethoxybenzene in the construction of biaryl or polyaromatic systems. General methodologies exist for the synthesis of biaryls using aryl sulfonates as coupling partners in transition metal-catalyzed reactions, but no examples specifically employing this compound have been reported.
Enabling Strategies for Divergent Chemical Synthesis
There is no documented use of this compound in strategies for divergent chemical synthesis. The potential for the fluorosulfonyloxy group to act as a versatile leaving group for the introduction of various functionalities has not been specifically explored or reported for this compound.
Late-Stage Functionalization Approaches
No published research details the application of this compound in late-stage functionalization approaches. This includes both the introduction of the fluorosulfonyloxy group onto a complex molecule containing a 1,3-dimethoxybenzene (B93181) core in a late-stage synthetic step, and the use of this compound to functionalize other molecules.
Exploration in Chemical Biology and Probe Development
Site-Selective Protein Labeling with Aryl Fluorosulfates
The utility of aryl fluorosulfates in chemical biology is highlighted by their capacity for site-selective protein labeling. This selectivity is not inherent to the fluorosulfate (B1228806) group itself but is activated by the specific microenvironment of a protein binding pocket. nih.govnih.gov
Aryl fluorosulfates have been effectively used to selectively label several nucleophilic amino acid residues within proteins. nih.govresearchgate.net The primary targets include tyrosine and lysine (B10760008), though reactions with histidine, serine, and threonine have also been observed. nih.govresearchgate.netnih.gov The reaction involves a sulfur(VI)-fluoride exchange (SuFEx) mechanism, where the nucleophilic side chain of an amino acid attacks the electrophilic sulfur atom, displacing a fluoride (B91410) ion to form a stable covalent sulfonate bond. nih.govnih.gov This capability has been harnessed by genetically encoding fluorosulfate-L-tyrosine (FSY), a bioreactive unnatural amino acid, into proteins, enabling it to react with proximal lysine, histidine, and tyrosine residues directly within living cells. nih.gov
Table 1: Amino Acid Residues Targeted by Aryl Fluorosulfates
| Target Residue | Type of Nucleophile | Key Feature of Interaction |
| Tyrosine (Tyr) | Phenolic Hydroxyl | Highly effective, often targeted in binding sites. acs.org |
| Lysine (Lys) | Primary Amine | Reactivity is context-dependent, often requiring pKa perturbation. nih.govresearchgate.net |
| Histidine (His) | Imidazole | An effective target for covalent modification. nih.govnih.gov |
| Serine (Ser) | Primary Hydroxyl | Can be targeted, particularly in activated contexts. nih.govresearchgate.net |
| Threonine (Thr) | Secondary Hydroxyl | A potential but less common target. nih.gov |
The reactivity of the aryl fluorosulfate warhead is critically dependent on its environment, a property described as "context-dependent" reactivity. nih.govnih.gov These compounds are generally stable and unreactive in aqueous biological media. nih.govacs.org However, upon binding to a specific protein pocket, their electrophilicity can be significantly enhanced. nih.govacs.org This activation is believed to occur through several mechanisms within the binding site:
Proximity and Orientation: The ligand must position the fluorosulfate group precisely next to a targetable nucleophilic residue. researchgate.net
pKa Modulation: The presence of nearby basic residues can lower the pKa of the nucleophilic amino acid (like lysine or tyrosine), making it more reactive. nih.govresearchgate.net
Transition State Stabilization: The protein microenvironment can stabilize the transition state of the sulfur-fluoride exchange reaction, for instance, through hydrogen bonding to the departing fluoride ion. nih.govnih.gov
This context-dependent nature ensures that covalent labeling is highly selective, minimizing off-target modifications throughout the proteome. nih.gov
Development of Chemoproteomic Techniques
The unique properties of aryl fluorosulfates have spurred the development of novel chemoproteomic techniques. nih.gov These methods are used to identify and characterize protein-ligand interactions on a proteome-wide scale. nih.gov One prominent strategy is the "inverse drug discovery" approach. nih.govacs.org In this method, a library of drug-like small molecules armed with aryl fluorosulfate warheads and a clickable handle (e.g., an alkyne) is exposed to a complex proteome, such as a cell lysate. nih.govacs.org The latent reactivity of the fluorosulfate ensures that covalent bonds form only with specific protein targets that can activate the warhead. acs.org Subsequent click chemistry, affinity enrichment, and mass spectrometry allow for the identification of these protein targets, providing a powerful tool for discovering new drug targets and validating ligands. nih.govacs.org
Design and Synthesis of Chemical Probes
The design of chemical probes based on the aryl fluorosulfate scaffold is a cornerstone of their application in chemical biology. These probes typically consist of an affinity motif that directs the molecule to a specific protein and the fluorosulfate warhead that engages in covalent binding. researchgate.net
The fluorosulfate group serves as an ideal "warhead" for targeted covalent inhibitors due to its balanced reactivity. nih.govamanote.com Unlike the more reactive sulfonyl fluorides, aryl fluorosulfates exhibit greater stability in aqueous environments, which is a desirable property for chemical probes used in biological systems. nih.govnih.gov This stability minimizes nonspecific reactions, ensuring that covalent modification is largely restricted to the intended protein target where the binding affinity and local environment facilitate the reaction. nih.govnih.gov The resulting sulfonate linkage is highly stable, enabling permanent labeling of the target protein. nih.gov
Table 2: Comparison of Sulfonyl Fluoride and Fluorosulfate Warheads
| Feature | Aryl Sulfonyl Fluoride | Aryl Fluorosulfate |
| Structure | R-SO₂F | R-O-SO₂F |
| Reactivity | Higher, more electrophilic sulfur. nih.govnih.gov | Lower, resonance stabilization from oxygen. nih.gov |
| Stability | Modest aqueous stability. nih.gov | Significantly more stable in biological media. nih.gov |
| Selectivity | Can react more broadly. nih.gov | Highly context-dependent, greater selectivity. nih.govnih.gov |
| Primary Use | Covalent probes and inhibitors. nih.gov | Covalent probes where high selectivity is paramount. researchgate.net |
A common workflow for identifying the targets of aryl fluorosulfate probes involves affinity enrichment and mass spectrometry. acs.orgthermofisher.com A probe is designed with both the fluorosulfate warhead and a reporter tag, such as an alkyne or biotin (B1667282). acs.orgnih.gov
Labeling: The probe is incubated with a proteome (e.g., cell lysate), where it covalently binds to its specific protein targets. acs.org
Tagging: If an alkyne tag is used, a biotin molecule is attached via a bio-orthogonal "click" reaction. acs.orgnih.gov
Enrichment: The biotin-tagged protein-probe conjugates are then selectively captured and enriched from the complex mixture using affinity chromatography, typically with avidin (B1170675) or streptavidin beads. beilstein-journals.orgnih.gov
Identification: The enriched proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). thermofisher.combeilstein-journals.org This analysis identifies the protein targets and can even pinpoint the specific amino acid residue that was covalently modified. nih.gov
This powerful combination of a selective covalent warhead and a robust analytical backend allows researchers to map protein-ligand interactions with high precision across the entire proteome. acs.orgnih.gov
"Inverse Drug Discovery" Paradigms
The "Inverse Drug Discovery" (IDD) approach represents a paradigm shift from traditional drug discovery methodologies. nih.gov In conventional discovery, a large library of small molecules is screened against a known protein target to find a compound that modulates its function. researchgate.net Conversely, IDD is an agnostic strategy that begins with a small molecule of interest to identify which protein or proteins it interacts with within a complex biological system, such as a cell lysate. nih.govnih.gov This method is particularly powerful for discovering novel protein targets and for understanding the mechanism of action of bioactive compounds. nih.gov
At the core of the IDD strategy is the use of specially designed chemical probes. proquest.com These probes are typically composed of a scaffold molecule—in this case, represented by the 1,3-dimethoxybenzene (B93181) structure—and a "warhead," which is a latent electrophile. nih.gov 2-Fluorosulfonyloxy-1,3-dimethoxybenzene exemplifies such a probe, where the fluorosulfonyloxy group (-OSO₂F) serves as the reactive moiety. This group is related to the well-studied sulfonyl fluorides (-SO₂F) and aryl fluorosulfates, which are known for their unique reactivity profile in chemical biology. nih.govnih.gov
A key feature of these electrophiles is their relative stability in aqueous environments, only becoming significantly reactive upon binding to a protein. nih.govbohrium.com The protein's specific microenvironment, including the juxtaposition of certain amino acid side chains, facilitates a covalent bond formation that is otherwise kinetically disfavored. nih.gov This context-dependent reactivity minimizes indiscriminate, off-target labeling and enhances the selectivity of the probe. researchgate.netbohrium.com The aryl fluorosulfate and related sulfonyl fluoride warheads have been shown to exhibit a chemoselective preference for reacting with nucleophilic amino acid residues such as tyrosine and lysine. nih.govnih.gov
The typical workflow for an IDD experiment using a probe like this compound, which would be modified with a reporter tag like an alkyne, is as follows:
The probe is incubated with a human cell lysate, allowing it to covalently bind to its protein partners. researchgate.netbohrium.com
The alkyne handle on the probe is then used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag. nih.gov
The biotinylated protein-probe conjugates are enriched and isolated from the complex proteome using affinity chromatography (e.g., with streptavidin beads). nih.govnih.gov
Finally, the captured proteins are identified using proteomic mass spectrometry. nih.govresearchgate.net
This agnostic screening process generates a list of proteins that interact with the specific chemical scaffold being tested. nih.gov Research using various arylfluorosulfate and sulfonyl fluoride probes has successfully identified a diverse range of protein targets, demonstrating the utility of this approach. nih.gov For example, studies have revealed that each structurally distinct probe tends to react with a unique subset of proteins, highlighting how small changes to the scaffold can dramatically alter target profiles. nih.gov
The findings from these experiments provide crucial starting points for developing highly selective covalent probes for further study or as candidates for therapeutic development. nih.govnih.gov
Research Findings
While specific published data for the this compound probe is not available, the tables below are illustrative of the data generated in IDD experiments using functionally similar aryl fluorosulfate probes.
Table 1: Illustrative Protein Targets Identified via Inverse Drug Discovery with an Aryl Fluorosulfate Probe This table is a representative example based on targets identified for similar probe structures in the literature. nih.gov
| Protein Target | Protein Class | Function |
| Glutathione S-transferase P1 (GSTP1) | Transferase | Detoxification, inactivates chemotherapeutic agents. nih.gov |
| Glutathione S-transferase O1 (GSTO1) | Transferase | Detoxification, implicated in drug resistance. nih.gov |
| Biliverdin Reductase A (BLVRA) | Reductase | Heme catabolism, antioxidant signaling. nih.gov |
| Intracellular Lipid-Binding Proteins | Carrier Protein | Transport of lipids and other hydrophobic molecules. nih.gov |
Table 2: Covalent Modification Sites for Aryl Fluorosulfate Probes This table details the amino acid residues preferentially targeted by this class of latent electrophiles, as identified in proteomic studies. nih.gov
| Amino Acid Residue | Type | Role in Covalent Bonding |
| Tyrosine (Tyr) | Nucleophilic | Primary target for aryl fluorosulfate conjugation. nih.gov |
| Lysine (Lys) | Nucleophilic | Common target for aryl fluorosulfate conjugation. nih.gov |
| Serine (Ser) | Nucleophilic | Historically targeted by more reactive sulfonyl fluorides. researchgate.netnih.gov |
| Histidine (His) | Nucleophilic | Potential target for sulfonyl-based electrophiles. researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Fluorosulfate (B1228806) Synthesis and Reaction
The synthesis of aryl fluorosulfates and their subsequent reactions are central to their utility. While traditional methods for preparing fluorosulfates often rely on stoichiometric reagents, the future lies in the development of more efficient and sustainable catalytic systems. nih.govacs.org Research is increasingly focused on transition-metal catalysis, photoredox catalysis, and electrocatalysis to access sulfonyl fluorides and their derivatives. merckmillipore.comconicet.gov.ar These modern synthetic strategies offer milder reaction conditions and improved functional group tolerance. merckmillipore.com
Recent advances have highlighted several catalytic strategies for the synthesis of sulfonyl fluorides, which are closely related to fluorosulfates. acs.org These include palladium-catalyzed methods for the conversion of aryl bromides, iodides, and triflates into the corresponding sulfonyl fluorides. nih.govresearchgate.net Nickel-catalyzed approaches using boronic acids have also been developed. researchgate.net Furthermore, organocatalysis has shown promise in activating sulfonyl fluorides and fluorosulfates for reactions such as amidation, using catalysts like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net
Future work will likely focus on adapting these catalytic methods for the direct and efficient synthesis of 2-Fluorosulfonyloxy-1,3-dimethoxybenzene and its analogs. The development of catalysts that can directly install the fluorosulfate group onto the dimethoxybenzene core would represent a significant step forward. Moreover, new catalytic systems are needed to control the reactivity of the S-F bond, enabling a broader range of transformations beyond simple nucleophilic substitution. acs.orgacs.org
Table 1: Emerging Catalytic Strategies for Sulfonyl Fluoride (B91410) and Fluorosulfate Synthesis
| Catalytic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Transition-Metal Catalysis (Pd, Ni) | Utilizes aryl halides, triflates, or boronic acids as precursors. | High efficiency and functional group tolerance. nih.govresearchgate.net |
| Photoredox Catalysis | Uses visible light to generate reactive radical intermediates. | Mild reaction conditions and access to unique reaction pathways. merckmillipore.com |
| Electrocatalysis | Employs an electric current to drive the reaction. | Avoids the use of chemical oxidants and reductants, offering a greener approach. merckmillipore.comtue.nl |
| Organocatalysis | Uses small organic molecules as catalysts. | Metal-free conditions, often with high selectivity. nih.govresearchgate.net |
Integration into Automated and High-Throughput Synthesis Platforms
The principles of "click chemistry," particularly Sulfur(VI) Fluoride Exchange (SuFEx), have positioned sulfonyl fluorides and fluorosulfates as ideal candidates for high-throughput synthesis and screening. researchgate.netresearchgate.net The robust and predictable reactivity of the S-F bond makes it amenable to automated synthesis platforms, which can rapidly generate large libraries of compounds for biological or materials screening. researchgate.netstanford.edu
Flow chemistry is another emerging area that holds significant promise for the synthesis of fluorosulfates like this compound. tue.nlresearchgate.net Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. tue.nl The electrochemical synthesis of sulfonyl fluorides has already been successfully demonstrated in a flow system, significantly reducing reaction times compared to batch processes. tue.nlresearchgate.net
Future research will likely involve the development of automated platforms that can synthesize and screen derivatives of this compound in a high-throughput manner. This will accelerate the discovery of new molecules with desired properties and facilitate the optimization of reaction conditions for their synthesis.
Chemo- and Regioselective Control in Complex Molecular Environments
As chemists tackle increasingly complex molecular targets, the ability to selectively modify one functional group in the presence of others is paramount. researchgate.net For a molecule like this compound, which possesses multiple potential reaction sites, achieving chemo- and regioselectivity is a key challenge and a significant area for future research.
The fluorosulfate group itself can act as a versatile handle for selective transformations. For instance, in the context of palladium-catalyzed cross-coupling reactions, the reactivity of a fluorosulfate can be distinct from that of other halides or triflates, allowing for sequential, chemoselective functionalization of a molecule. nih.gov This has been demonstrated in the synthesis of polysubstituted pyridines, where the order of reactivity was found to be -Br > -OSO2F > -Cl. nih.gov
Furthermore, methods for the regioselective installation of the fluorosulfate group onto aromatic rings are being explored. rsc.orgbohrium.com Developing reactions that can predictably place the -OSO2F group at a specific position on a complex scaffold, without the need for pre-functionalization, would be a major advance. rsc.org This is particularly relevant for creating diverse libraries of compounds based on a common core structure. Future work in this area will focus on developing new catalysts and reagents that can achieve high levels of chemo- and regioselectivity in the synthesis and reactions of complex molecules containing the fluorosulfate moiety. nih.gov
Exploration of Interdisciplinary Applications Beyond Current Scope
The unique reactivity and stability of the sulfonyl fluoride and fluorosulfate groups have led to their increasing use in interdisciplinary fields, particularly chemical biology and materials science. researchgate.netrsc.org While their role as covalent inhibitors and chemical probes is well-established, the full potential of these functionalities is still being uncovered. nih.govrsc.org
In chemical biology , fluorosulfates are being used to target specific amino acid residues in proteins beyond the traditional cysteine, including tyrosine, lysine (B10760008), and histidine. acs.orgenamine.net This opens up new possibilities for developing selective covalent inhibitors for a wider range of biological targets. rsc.org The incorporation of fluorosulfate-containing unnatural amino acids into proteins provides a powerful tool for studying protein function and engineering novel protein therapeutics. acs.org
In materials science , the SuFEx reaction is being used to create novel polymers and modify surfaces. researchgate.net The high efficiency and orthogonality of this click reaction make it ideal for constructing complex macromolecular architectures with precisely defined properties. The stability of the resulting sulfonamide and sulfonate linkages is also a significant advantage in this context.
Future research will undoubtedly expand the application of fluorosulfates like this compound into new interdisciplinary areas. This could include the development of new diagnostic tools, advanced drug delivery systems, and functional materials with tailored properties. The versatility of the fluorosulfate group ensures that it will continue to be a valuable tool for scientists working at the interface of chemistry, biology, and materials science.
Q & A
Q. What are the established synthetic routes for 2-Fluorosulfonyloxy-1,3-dimethoxybenzene, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves introducing the fluorosulfonyloxy group to 1,3-dimethoxybenzene. A plausible route is nucleophilic substitution or sulfonation using fluorosulfonic acid derivatives. For example, analogous sulfonyl chloride synthesis (e.g., 3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride) involves reacting phenolic precursors with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid decomposition . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DCM, DMSO) enhance reactivity.
- Temperature : Low temperatures minimize side reactions (e.g., hydrolysis).
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Fluorine coupling (19F NMR) confirms the fluorosulfonyl group .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragmentation patterns.
- Resolution of Contradictions : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, crystal structure data (via X-ray diffraction) can validate substituent positions if NMR assignments conflict .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity and optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state geometries and reaction energetics . For example:
- Model electrophilic substitution at the para position relative to the fluorosulfonyloxy group, leveraging its electron-withdrawing nature.
- Compare activation energies for competing pathways (e.g., sulfonation vs. halogenation) to prioritize synthetic routes .
- Validate predictions with experimental kinetics (e.g., monitoring reaction progress via in-situ IR spectroscopy).
Q. What strategies address low regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer :
- Directing Groups : The fluorosulfonyloxy group is meta-directing. Pair with ortho/para-directing groups (e.g., methoxy) to bias regiochemistry .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to control substitution patterns .
- Catalytic Systems : Use Lewis acids (e.g., AlCl3) to stabilize transition states and enhance selectivity .
Q. How do non-covalent interactions (e.g., C–H···π) in the crystal structure of this compound influence its physicochemical properties?
- Methodological Answer :
- X-ray Crystallography : Reveals weak interactions (e.g., C–H···π, π–π stacking) that stabilize the lattice. For example, in 2-Iodo-1,3-dimethoxybenzene, C–H···π contacts (3.8–5.7 Å) create zigzag molecular chains, affecting solubility and melting points .
- Thermal Analysis : DSC/TGA correlates packing efficiency with thermal stability. Tightly packed structures (via H-bonding) exhibit higher melting points .
Q. What methods reconcile discrepancies between theoretical and experimental vibrational spectra of fluorosulfonyloxy-containing aromatics?
- Methodological Answer :
- DFT-IR Simulations : Compare computed vibrational modes (B3LYP/6-311+G(d,p)) with experimental IR/Raman spectra. Adjust scaling factors (0.96–0.98) to account for anharmonicity .
- Isotopic Labeling : Replace fluorine with 18F to isolate fluorosulfonyl vibrations and resolve overlapping bands .
- Solvent Effects : Include solvent models (e.g., PCM) in computations to match experimental conditions (e.g., DMSO vs. solid-state) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
